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Compound of Interest |

2-Amino-5,6-dihydro-4H-
Compound Name: cyclopenta[b]thiophene-3-

carbonitrile

Cat. No.: B1266886

\ J

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry,
renowned for its synthetic accessibility and the diverse pharmacological activities exhibited by
its derivatives. This guide provides an objective comparison of the structure-activity
relationships (SAR) of 2-aminothiophene analogs across various therapeutic areas, supported
by experimental data. Detailed methodologies for key biological assays are also presented to
facilitate the replication and validation of these findings.

Kinase Inhibitory Activity: Targeting Cancer
Pathwys

2-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases,
which are critical regulators of cellular processes often dysregulated in cancer. The following
table summarizes the kinase inhibitory activity of selected 2-aminothiophene analogs,
highlighting the impact of substitutions on their potency.

Table 1: Kinase Inhibitory Activity of 2-Aminothiophene Analogs
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Compoun Target Referenc
R1 R2 R3 . IC50 (nM)
dID Kinase(s)
COOCH2C
1 Phenyl H H3 aPKC( >30,000 [1]
4-
COOCH2C
2 Methoxyph H H3 aPKC( 1,500 [1]
enyl
4-
COOCH2C
3 Hydroxyph H H3 aPKC( 300 [1]
enyl
4- COOCH2C
4 . H aPKC >30,000 [1]
Nitrophenyl H3
5 Phenyl H CONH2 aPKC( >30,000 [1]
4-
CONH-
6 Methoxyph  H aPKC( 800 [1]
benzyl
enyl

Structure-Activity Relationship (SAR) Insights:

o Substitution on the C4-Phenyl Ring: The nature of the substituent on the C4-phenyl ring
significantly influences the inhibitory activity against atypical protein kinase C (aPKCJ().
Electron-donating groups, such as methoxy and hydroxyl, at the para position (compounds 2
and 3) enhance potency compared to the unsubstituted analog (1). Conversely, an electron-
withdrawing group like nitro (4) leads to a dramatic loss of activity.[1]

o Modification of the C3-Substituent: The ester group at the C3 position appears to be crucial
for activity. Replacement of the ethyl ester with a primary amide (5) results in a loss of
inhibitory effect. However, a substituted amide, such as a benzylamide (6), can restore some
activity.[1]

Antiproliferative Activity Against Cancer Cell Lines
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The kinase inhibitory potential of 2-aminothiophene analogs often translates into potent

antiproliferative activity against various cancer cell lines. The following table presents the

cytotoxic effects of selected derivatives against HeLa (cervical cancer) and PANC-1 (pancreatic

cancer) cell lines.

Table 2: Antiproliferative Activity of 2-Aminothiophene Analogs

Compoun . Referenc
R2 R3 Cell Line IC50 (pM)

dID
4-

7 Chlorophe H CN HelLa 25.3 [2]
nyl
4-

8 Methoxyph H CN HelLa 18.2 [2]
enyl
4-

9 , H CN Hela 35.1 [2]
Nitrophenyl
4-

10 Chlorophe H CN PANC-1 30.8 [2]
nyl
4-

11 Methoxyph H CN PANC-1 225 [2]
enyl
4-

12 . H CN PANC-1 41.7 [2]
Nitrophenyl

Structure-Activity Relationship (SAR) Insights:

« Influence of C4-Aryl Substituent: Similar to the kinase inhibition profile, the substituent on the

C4-phenyl ring modulates the antiproliferative activity. An electron-donating methoxy group

(compounds 8 and 11) confers the highest potency against both HeLa and PANC-1 cells.[2]

The electron-withdrawing nitro group (compounds 9 and 12) and the weakly deactivating

chloro group (compounds 7 and 10) result in reduced activity.[2]
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Antileishmanial Activity

2-Aminothiophene derivatives have shown significant promise as novel therapeutic agents
against leishmaniasis, a parasitic disease with limited treatment options. The table below
compares the in vitro activity of several lead compounds against Leishmania amazonensis.

Table 3: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against Leishmania
amazonensis

Cytotoxicity
IC50 (pM) - EC50 (uM) - (CC50in pM Selectivity
Compound Promastigo Amastigote  on murine Index (Sl = Reference
tes s macrophag CC50/EC50)
es)
SB-44 7.37 15.82 >100 >6.32 [3]
SB-83 3.37 18.5 >100 >5.40 [3]
SB-200 3.65 20.09 >100 >4.98 [3]
Meglumine
T 104.7 - - - [3]
antimoniate
Amphotericin
0.21 0.15 15 10.0 [3]

B

Structure-Activity Relationship (SAR) Insights:

e The presented data for SB-44, SB-83, and SB-200, all featuring a 2-aminothiophene core,
demonstrate potent activity against both the promastigote and the clinically relevant
amastigote forms of Leishmania amazonensis.[3]

e These compounds exhibit significantly higher potency compared to the standard drug
meglumine antimoniate and show favorable selectivity indices, indicating a lower risk of host
cell toxicity.[3]

Antibacterial Activity
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Certain 2-aminothiophene analogs have been investigated for their antibacterial properties. The
following table summarizes the minimum inhibitory concentration (MIC) values of selected
thiophene-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

P.
S. B. . .
o E. coli aerugi
Comp aureus subtili
MiIC nosa Refere
ound R1 R2 R3 MiIC s MIC
(ng/imL  MIC nce
ID (mg/imL  (pg/mL
(hg/mL
) )
)
4-Me-
13 OH H 50 25 >100 50 [1]
Ph
4-MeO-
14 OH H 25 12.5 50 25 [1]
Ph
15 OH H 4-CI-Ph 50 25 >100 50 [1]
4-Me-
16 NH2 H 25 12.5 50 50 [1]
Ph
4-MeO-
17 NH2 H oh 12.5 6.25 25 12.5 [1]
18 NH2 H 4-CI-Ph 25 12.5 50 25 [1]
Ampicill
, - - - 12.5 6.25 12.5 25 [1]

in

Structure-Activity Relationship (SAR) Insights:

e Impact of C3-Substituent: 3-Amino-thiophene-2-carboxamide derivatives (compounds 16-18)
generally exhibit higher antibacterial activity compared to their 3-hydroxy counterparts
(compounds 13-15).[1]

« Influence of the Aryl Moiety: A methoxy group on the C4-phenyl ring (compounds 14 and 17)
consistently enhances the antibacterial activity against all tested strains.[1] Compound 17
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demonstrated the most potent and broad-spectrum activity, comparable to the standard
antibiotic ampicillin.[1]

Mandatory Visualizations

Click to download full resolution via product page

Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene analogs.
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Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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